2-Phenylpyrrolidin-3-one hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenylpyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c12-9-6-7-11-10(9)8-4-2-1-3-5-8;/h1-5,10-11H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFAOZQSDFNSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783972-17-7 | |
| Record name | 2-phenylpyrrolidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Phenylpyrrolidin 3 One Hydrochloride and Analogues
General Strategies for Pyrrolidinone Core Construction
The synthesis of the pyrrolidinone ring, the central scaffold of 2-phenylpyrrolidin-3-one (B13309131), is achievable through several strategic approaches. These methods include building the ring through cycloadditions, forming the characteristic amide bond via lactamization, constructing the carbon framework with aldol (B89426) reactions, or closing the ring through various intramolecular cyclizations.
Cycloaddition Reactions for Pyrrolidinone Synthesis
Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic systems, often in a single, highly stereocontrolled step.
The [3+2] cycloaddition reaction, particularly involving azomethine ylides as three-atom components, is a versatile and widely used method for synthesizing the pyrrolidine (B122466) ring. capes.gov.br These reactions involve the interaction of an azomethine ylide with a 2π-electron component (a dipolarophile), such as an alkene, to form a five-membered heterocyclic ring. capes.gov.br This approach is noted for its high degree of regio- and stereoselectivity, potentially creating up to four new stereogenic centers in a single step. capes.gov.brwikipedia.org
Azomethine ylides are typically unstable and generated in situ. Common methods for their generation include the deprotonation of imine derivatives, the thermal or photolytic ring-opening of aziridines, or the decarboxylation of N-H or N-alkyl glycine-derived oxazolidine-5-ones. rsc.org Glycine-based cycloadditions are particularly useful as they offer a direct route to complex pyrrolidine frameworks with minimal byproduct formation. rsc.org
The scope of this reaction is broad, with various electron-deficient alkenes serving as effective dipolarophiles. capes.gov.br Research has demonstrated the use of chiral auxiliaries, such as the N-tert-butanesulfinyl group on 1-azadienes, to induce high diastereoselectivity in these cycloadditions. wikipedia.orgresearchgate.net Metal catalysts, often employing silver or zinc, can also be used to achieve high levels of stereocontrol in asymmetric variants of the reaction. researchgate.netresearchgate.net
Table 1: Examples of [3+2] Cycloaddition Conditions for Pyrrolidine Synthesis
| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Outcome | Reference(s) |
| Glycine, Aldehydes, Maleimides | Maleimides | Heat | Tetracyclic pyrrolizidines | rsc.org |
| (S)-N-tert-butanesulfinyl imine, Glycine α-imino ester | 1-Azadienes | Ag₂CO₃ | Densely substituted pyrrolidines with high diastereoselectivity | wikipedia.orgresearchgate.net |
| Benzaldehyde imine of methyl glycinate | Methyl acrylate | Zn(OTf)₂ / Chiral BOX ligand | Highly substituted pyrrolidines | researchgate.net |
| N-benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkenes | Trifluoroacetic acid (catalytic) | Substituted pyrrolidines | capes.gov.br |
A convenient and highly regioselective method for synthesizing pyrrolidinone derivatives involves the cobalt-catalyzed reductive coupling of nitriles and acrylamides. nih.govwikipedia.orgresearchgate.net This one-pot reaction typically employs a cobalt(II) iodide complex with a phosphine (B1218219) ligand, such as Co(dppe)I₂, as the catalyst. researchgate.net Zinc powder is used as a reducing agent, and zinc iodide may be added as a Lewis acid. researchgate.net
The proposed mechanism begins with the reduction of the Co(II) catalyst to a more reactive Co(I) species by zinc. researchgate.netorganic-chemistry.org This species then undergoes cyclometalation with the nitrile and acrylamide (B121943) to form a cobaltaazacyclopentene intermediate. researchgate.net Subsequent protonation, hydrolysis, keto-amide cyclization, and dehydration yield the final 5-methylenepyrrolidinone product. wikipedia.orgresearchgate.net This method is valued for its high yields, excellent regioselectivity, and the use of readily available starting materials. organic-chemistry.org The reaction is tolerant of a variety of functional groups on both the nitrile and acrylamide components. organic-chemistry.org
Table 2: Substrate Scope in Cobalt-Catalyzed Pyrrolidinone Synthesis
| Nitrile Component | N-Substituent on Acrylamide | Yield (%) | Reference(s) |
| Acetonitrile (B52724) | Benzyl | 95 | organic-chemistry.org |
| Phenylacetonitrile | Benzyl | 92 | organic-chemistry.org |
| 4-Methoxyphenylacetonitrile | Benzyl | 93 | organic-chemistry.org |
| Propionitrile | Cyclohexyl | 89 | organic-chemistry.org |
| Benzonitrile | Benzyl | 0 (No α-protons) | researchgate.net |
Lactamization Approaches
Lactamization, the formation of a cyclic amide (a lactam), is a fundamental strategy for constructing the pyrrolidinone core. A γ-lactam, the structural class to which pyrrolidinones belong, is formed from a γ-amino acid or its derivative through an intramolecular condensation reaction. wikipedia.org
Several methods can be employed to achieve this transformation:
Direct Cyclization of γ-Amino Acids: Heating a γ-amino acid can induce dehydration and subsequent cyclization to form the corresponding γ-lactam. This process is often most efficient for the formation of five-membered rings. wikipedia.org
Reductive Amination of γ-Keto Acids: A γ-keto acid, such as levulinic acid, can be reacted with an amine in the presence of a reducing agent to form a γ-lactam. researchgate.netresearchgate.net This process first forms an imine intermediate, which is then reduced and cyclizes in one pot to afford the N-substituted pyrrolidinone. wikipedia.org
Intramolecular C-H Amination: Advanced catalytic systems can achieve direct intramolecular amination of C(sp³)-H bonds. For instance, palladium(II) catalysts enabled by pyridone ligands can catalyze the γ-C(sp³)-H lactamization of amino acid-derived amides to furnish γ-lactams directly. nih.gov Radical-based methods have also been developed that allow for the intramolecular C-H amination of carboxylic acids to produce γ-amino acids, which can then be cyclized to γ-lactams. rsc.orgresearchgate.net
These methods provide direct access to the pyrrolidinone ring from linear precursors containing the necessary amine and carboxylic acid (or derivative) functionalities.
Aldol Reaction-Based Routes (e.g., pyrrolidine-catalyzed)
The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound. While not a direct method for ring formation, it is a critical tool for assembling the carbon skeleton required for subsequent cyclization into a pyrrolidinone. In the context of modern organic synthesis, the asymmetric aldol reaction is often catalyzed by chiral organocatalysts, with pyrrolidine-based structures like proline and its derivatives being particularly effective. nih.govresearchgate.net
A typical synthetic sequence involving an aldol reaction might proceed as follows:
An organocatalytic aldol reaction is used to stereoselectively construct a β-hydroxy ketone or aldehyde. researchgate.net
The resulting hydroxyl group is converted into a leaving group, and the carbonyl group is transformed into an amine via reductive amination.
Alternatively, the hydroxyl group can be converted to an amine (e.g., via an azide (B81097) intermediate), followed by reduction of the ketone and intramolecular cyclization.
Recent advancements have seen the development of cascade or tandem reactions where an initial aldol condensation creates an intermediate that is poised for an immediate intramolecular cyclization. acs.org For example, a cascade involving an aldol condensation and an intramolecular 1,4-conjugate addition has been used to synthesize highly functionalized sulfur-containing heterocycles, illustrating the power of aldol-initiated cyclizations. acs.org This strategy allows for the rapid construction of molecular complexity from simple starting materials. acs.org
Intramolecular Cyclization Reactions (e.g., alkyne iminium ion cyclization)
The formation of the pyrrolidinone ring can also be achieved by the intramolecular cyclization of a suitably functionalized linear precursor. A variety of reactive intermediates can be employed to initiate these ring-closing reactions.
One notable example is the alkyne iminium ion cyclization . In this method, a vinylogous carbamate (B1207046) derived from an N-protected homopropargyl amine can undergo intramolecular cyclization upon treatment with a Brønsted or Lewis acid. wikipedia.org The acid promotes the formation of an alkyne iminium ion, which is then attacked by the tethered nucleophile (the vinylogous carbamate), leading to the stereoselective construction of the pyrrolidine ring. This approach has been successfully used to create trans-2,3-disubstituted pyrrolidine derivatives. wikipedia.org
Other intramolecular cyclization strategies include:
N-Iminium Ion Cyclization with Allylsilanes: Iminium ions can be generated and trapped intramolecularly by nucleophiles like allylsilanes to form functionalized pyrrolidines.
Aza-Wacker-Type Cyclization: Palladium(II) catalysts can promote the intramolecular oxidative cyclization of substrates like vinyl cyclopropanecarboxamides, proceeding through an aza-Wacker mechanism to forge the C-N bond of a new ring.
Radical Cyclizations: Radical intermediates can be generated and undergo intramolecular cyclization to form the pyrrolidine ring, a method that works under mild conditions.
These methods highlight the diverse ways in which a pre-assembled carbon and nitrogen chain can be induced to form the desired heterocyclic core.
C(sp³)-H Activation Strategies for Pyrrolidine Formation
The direct functionalization of otherwise unreactive C(sp³)-H bonds represents a powerful and atom-economical strategy for the formation of cyclic amines like pyrrolidines. thieme.de These methods bypass the need for pre-functionalized starting materials, offering more direct routes to complex molecules.
One of the foundational methods in this area is the Hofmann-Löffler-Freytag (HLF) reaction. This process involves the generation of a nitrogen-centered radical from an N-halogenated amine. This radical then undergoes a selective 1,5-hydrogen atom transfer (1,5-HAT) from a distal C(sp³)-H bond, creating a carbon-centered radical that subsequently cyclizes to form the pyrrolidine ring. thieme.deresearchgate.net
More recently, transition-metal catalysis has emerged as a versatile tool for C(sp³)-H activation and amination. thieme.de Palladium catalysis, for instance, can be used to selectively form pyrrolidines through directed C-H activation, often employing a directing group to guide the catalyst to a specific C(sp³)-H bond, leading to the formation of a six-membered palladacycle intermediate that facilitates cyclization. thieme.deacs.org Similarly, copper-catalyzed methods have been developed for the intramolecular amination of unactivated C(sp³)-H bonds, providing an effective route to pyrrolidines under mild conditions with high regio- and chemoselectivity. organic-chemistry.org These reactions can proceed through various mechanisms, including nitrenoid insertion or radical pathways. thieme.de
| Strategy | Key Intermediate/Mechanism | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| Hofmann-Löffler-Freytag (HLF) Reaction | 1,5-Hydrogen Atom Transfer (HAT) by a nitrogen-centered radical | N-haloamines, Acid/Light | thieme.deresearchgate.net |
| Palladium-Catalyzed C-H Amination | Directed C-H activation via palladacycle intermediate | Pd(OAc)₂ with a directing group (e.g., aminoquinoline) | thieme.deacs.org |
| Copper-Catalyzed C-H Amination | Radical relay or nitrenoid insertion | Cu(I) or Cu(II) salts | researchgate.netorganic-chemistry.org |
| Rhodium-Catalyzed C-H Amination | Nitrenoid C-H insertion | Rh₂(OAc)₄ | organic-chemistry.org |
Targeted Synthesis of 2-Phenylpyrrolidin-3-one Scaffolds
Itaconic acid, a bio-based dicarboxylic acid, serves as a versatile starting material for various heterocyclic compounds, including pyrrolidones. researchgate.net The synthesis of N-alkyl methyl-pyrrolidones from itaconic acid typically involves a reductive amination process. google.com In this approach, itaconic acid is first hydrogenated to 2-methylsuccinic acid, which is then reacted with primary amines in the presence of hydrogen and a hydrogenation catalyst to yield the corresponding pyrrolidone. google.com
Adapting this strategy for the synthesis of a 2-phenyl-3-oxo scaffold would require a modified approach. A hypothetical route could involve the Michael addition of a phenyl nucleophile to the itaconic acid backbone, followed by amination and cyclization. Fungi are known to convert itaconic acid into derivatives like 2-hydroxyparaconic acid and itatartaric acid, demonstrating that the molecule's core can be enzymatically functionalized, suggesting possibilities for synthetic modifications. nih.govnih.gov
Succinic acid and its derivatives, such as succinic anhydride (B1165640), are common building blocks in organic synthesis. The reaction of succinic anhydride with alcohols or amines is a standard method for producing monoesters or amides, which can serve as precursors for cyclization reactions. academie-sciences.fr For instance, the synthesis of monomenthyl succinate (B1194679) is achieved through the alcoholysis of succinic anhydride with menthol. academie-sciences.fr
To construct a 2-phenylpyrrolidin-3-one framework, a succinic acid derivative could be strategically elaborated. A plausible synthetic sequence might begin with the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride to produce 3-benzoylpropanoic acid. This keto-acid could then be subjected to reductive amination, where reaction with ammonia (B1221849) or a primary amine under reducing conditions would form the corresponding amine, which could subsequently cyclize to form the desired lactam ring system.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. tandfonline.com These reactions are characterized by high atom and step economy, making them attractive for the rapid assembly of complex molecular scaffolds like pyrrolidinones. tandfonline.comresearchgate.net
A prominent MCR for synthesizing pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene. tandfonline.com The azomethine ylide is typically generated in situ from the condensation of an α-amino acid with an aldehyde. For the synthesis of a 2-phenylpyrrolidin-3-one scaffold, a reaction between benzaldehyde, an amino acid like glycine, and a suitable dipolarophile could be envisioned. The resulting cycloadduct would contain the core pyrrolidine structure, which could then be further oxidized to introduce the ketone functionality at the C3 position. These cycloaddition reactions can be promoted by various catalysts, including Lewis acids. nih.gov
| Component 1 | Component 2 | Component 3 | Reaction Type | Resulting Core Structure | Reference |
|---|---|---|---|---|---|
| Aldehyde (e.g., Benzaldehyde) | α-Amino Acid (e.g., Glycine) | Alkene (e.g., Maleimide) | [3+2] Cycloaddition | Substituted Pyrrolidine | tandfonline.comnih.gov |
| Aldehyde | Amine | Isocyanide | Ugi Reaction | α-acylamino amide (linear precursor) | nih.gov |
| Aldehyde | Amine | Alkyne + CO₂ | 3CR | Oxazolidinone | mdpi.com |
Advanced Synthetic Techniques
Catalysis is integral to the modern synthesis of heterocyclic compounds, offering enhanced efficiency, selectivity, and milder reaction conditions. The synthesis of pyrrolidine and pyrrolidinone frameworks benefits significantly from both metal-based and organocatalysis.
As discussed previously, transition metals like palladium, copper, and rhodium are instrumental in C(sp³)-H activation/amination reactions to form the pyrrolidine ring. thieme.deorganic-chemistry.org Gold catalysts have been shown to be effective in the intramolecular hydroamination of N-allenyl carbamates to yield cyclic amines. organic-chemistry.org Nickel catalysts can facilitate the C(sp³)-H alkylation and arylation of amides, providing a pathway to introduce substituents onto the heterocyclic core. organic-chemistry.org
Organocatalysis also plays a crucial role, particularly in asymmetric synthesis. For instance, pyrrolidine itself can act as an organocatalyst in the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives. researchgate.net Chiral organocatalysts are widely used to control the stereochemistry in Michael addition reactions, which can be a key step in building substituted pyrrolidine precursors. rsc.orgresearchgate.net The development of catalytic enantioselective methods is of high importance for accessing specific stereoisomers of pharmacologically active compounds.
One-Pot Synthetic Procedures
One such method involves the ultrasound-promoted synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) using citric acid as a catalyst. rsc.org This approach is characterized by its clean reaction profile, easy work-up, excellent yields, and short reaction times. rsc.org Another one-pot strategy provides access to 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines or benzylamines. researchgate.net This method proceeds via a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) followed by lactamization. researchgate.net
A facile one-pot, two-step method has been reported for the preparation of 2-aryl-pyrrolines from 2-pyrrolidinone (B116388), which can then be reduced to the corresponding 2-aryl-pyrrolidines. researchgate.net Additionally, multicomponent reactions involving imine intermediates are a common and effective strategy for constructing highly functionalized pyrrolidinone cores. nih.gov
Table 4: One-Pot Syntheses of Pyrrolidinone Analogues
| Method | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Multicomponent Reaction | Anilines, Aldehydes, Diethyl acetylenedicarboxylate | Citric acid, Ultrasound | Substituted 3-pyrrolin-2-ones |
| Tandem Reaction | Donor-acceptor cyclopropanes, Anilines/Benzylamines | Lewis acid | 1,5-Substituted pyrrolidin-2-ones |
| Two-step, One-pot | 2-Pyrrolidinone | Not specified | 2-Aryl-pyrrolines |
Parallel Synthesis and Library Generation of Pyrrolidinone Derivatives
Parallel synthesis is a powerful technique for the rapid generation of a large number of compounds, or a "library," for high-throughput screening in drug discovery. uniroma1.it This approach has been successfully applied to the synthesis of diverse pyrrolidinone derivatives.
Another study reports a parallel methodology for the synthesis of new phenylalanino-2-(phenylthio)pyrrolidin-3-one scaffold-based analogues. rsc.orgresearchgate.net This improved route enhances the efficiency in terms of the number of reaction steps, reagents, and time, enabling the preparation of a small, focused library. rsc.orgresearchgate.net The development of general strategies for the parallel synthesis of pyrrolidine-based compounds, such as N-(pyrrolidinylmethyl)hydroxamic acids, further highlights the utility of this approach in creating diverse molecular libraries for identifying potential drug candidates. nih.gov
Table 5: Parallel Synthesis of Pyrrolidinone Libraries
| Library Type | Synthetic Approach | Key Intermediates/Scaffold | Number of Compounds |
|---|---|---|---|
| 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides | Parallel solution-phase amidation | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids | 24 |
| Phenylalanino-2-(phenylthio)pyrrolidin-3-one analogues | Improved parallel methodology | 2-(Phenylthio)pyrrolidin-3-one scaffold | Small, focused library |
| N-(Pyrrolidinylmethyl)hydroxamic acids | General parallel synthesis strategy | Iminocyclitol linked to a hydroxamic acid group | Library for glycosyltransferase inhibitors |
Mechanistic Investigations of 2 Phenylpyrrolidin 3 One Hydrochloride Formation
Elucidation of Reaction Pathways
The formation of the 2-phenylpyrrolidin-3-one (B13309131) scaffold can be achieved through various synthetic strategies, each proceeding via distinct reaction pathways. Key methodologies include cycloaddition reactions and transition-metal-catalyzed couplings, which involve unique intermediates and catalytic cycles.
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings like the pyrrolidine (B122466) core. mdpi.comresearchgate.net This pathway involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrrolidinone synthesis, nonstabilized azomethine ylides often serve as the 1,3-dipole. These reactive intermediates can be generated in situ from the condensation of an amine (or amino acid) and an aldehyde. rsc.orgnih.gov
The reaction proceeds through a concerted mechanism where the highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. youtube.com For the synthesis of a 2-phenylpyrrolidin-3-one structure, a typical approach would involve an azomethine ylide generated from an amine and benzaldehyde, which then reacts with a suitable α,β-unsaturated carbonyl compound (the dipolarophile). durham.ac.uk
| Reaction Type | Key Intermediates | Mechanism Feature | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Azomethine Ylides | Concerted, HOMO-LUMO controlled | mdpi.comrsc.orgnih.gov |
| Decarboxylative [3+2] Cycloaddition | Non-stabilized Azomethine Ylides | Generated from α-amino acids | mdpi.comnih.gov |
| Acid-Promoted Cycloaddition | Iminium Ion, Azomethine Ylide | Facilitates ylide formation | nih.gov |
Transition metal catalysis offers another efficient route to pyrrolidinone derivatives. A notable example is the cobalt-catalyzed reductive coupling of nitriles and acrylamides. organic-chemistry.orgbohrium.comscilit.comnih.gov This method provides a highly regioselective synthesis of 5-methylenepyrrolidinone derivatives, which can be precursors to structures like 2-phenylpyrrolidin-3-one. organic-chemistry.org
The proposed catalytic cycle for this transformation begins with the reduction of a Co(II) precursor to a more reactive Co(I) species by a reducing agent, such as zinc powder. organic-chemistry.org The active Co(I) catalyst then undergoes oxidative cyclization with the nitrile and the acrylamide (B121943) to form a cobaltaazacyclopentene intermediate. organic-chemistry.orgbohrium.com This key five-membered cobaltacycle is central to the reaction's regioselectivity. Subsequent steps involve protonation by a proton source (like water), hydrolysis, and a final keto-amide cyclization to furnish the pyrrolidinone ring and regenerate the active cobalt catalyst. organic-chemistry.orgscilit.comnih.gov
The key steps in the proposed mechanism are:
Reduction: Co(II) is reduced to Co(I) by Zn.
Oxidative Cyclization: The Co(I) species reacts with the nitrile and acrylamide to form a cobaltaazacyclopentene intermediate.
Protonation/Hydrolysis: The intermediate is protonated and hydrolyzed.
Keto-amide Cyclization: An intramolecular cyclization occurs to form the lactam ring.
Dehydration: A final dehydration step yields the 5-methylenepyrrolidinone product. organic-chemistry.orgnih.gov
This catalytic approach is valued for its operational simplicity and high regioselectivity, expanding the toolkit for constructing substituted pyrrolidinones. organic-chemistry.org
| Catalyst System | Key Intermediate | Reducing Agent | Proton Source | Reference |
|---|---|---|---|---|
| Co(dppe)I₂ / ZnI₂ | Cobaltaazacyclopentene | Zinc (Zn) | Water (H₂O) | organic-chemistry.org |
Enamines are crucial reactive intermediates in many organocatalytic routes to pyrrolidines and their derivatives. masterorganicchemistry.com An enamine is formed from the reaction of a ketone or aldehyde with a secondary amine, typically under mild acid catalysis. masterorganicchemistry.com The nitrogen atom in the enamine acts as a powerful π-donor, making the α-carbon of the original carbonyl compound highly nucleophilic. masterorganicchemistry.com
In the context of pyrrolidinone synthesis, an enamine intermediate can be formed from a precursor ketone. This nucleophilic enamine can then react with an electrophile in an intramolecular fashion to close the five-membered ring. For instance, a domino Mannich/aza-Michael reaction can proceed through an enamine intermediate to yield polyfunctionalized pyrrolidines. whiterose.ac.uk
The formation of the enamine itself is a multi-step process involving:
Protonation of the carbonyl oxygen.
Addition of the secondary amine to the carbonyl carbon.
Deprotonation and Protonation steps (proton transfer).
Elimination of water to form the enamine. masterorganicchemistry.com
The geometry of the enamine (E vs. Z isomers) can influence the stereochemical outcome of subsequent reactions. rsc.org Thus, controlling the formation and reactivity of these enamine intermediates is fundamental to achieving high stereoselectivity in the synthesis of substituted pyrrolidinones.
Transition State Analysis and Reaction Energetics
Computational studies, particularly Density Functional Theory (DFT), have become invaluable for analyzing the transition states and reaction energetics of pyrrolidine formation. whiterose.ac.ukresearchgate.net These studies provide molecular-level insights into reaction mechanisms, stereoselectivity, and the roles of catalysts.
For instance, in the Brønsted acid-catalyzed 'clip-cycle' synthesis of pyrrolidines, DFT studies have supported the aza-Michael cyclization as the rate-determining and stereo-determining step. whiterose.ac.uk By modeling the transition state, researchers can predict the formation of the major enantiomer, corroborating experimental observations. whiterose.ac.uk Such analyses reveal that the energy barrier for the cyclization step is a critical factor. A quantum chemical study of a one-pot synthesis of pyrrolidinedione derivatives identified an energy barrier of 21.7 kJ/mol for the initial deprotonated nitromethane (B149229) addition to coumarin. researchgate.net
These computational models allow for the examination of various reaction pathways and the identification of the lowest energy route. researchgate.netnih.gov Understanding the relative free energies (ΔG) and activation energies (ΔG#) of intermediates and transition states is essential for optimizing reaction conditions and designing more efficient catalysts. nih.gov
| Methodology | Focus of Study | Key Finding | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Aza-Michael Cyclization | Identified the rate and stereochemical determining step. | whiterose.ac.uk |
| Quantum Chemical Study | Pyrrolidinedione Synthesis | Calculated the energy barrier for the initial Michael addition. | researchgate.net |
| DFT Calculations | Pyrrolidine-2,3-dione Formation | Kinetic selectivity is more significant than thermodynamic selectivity. | nih.gov |
Factors Influencing Regioselectivity in Pyrrolidinone Synthesis
Regioselectivity—the preferential formation of one constitutional isomer over another—is a critical consideration in the synthesis of substituted pyrrolidinones like 2-phenylpyrrolidin-3-one. Several factors, including the choice of catalyst, substrate structure, and reaction conditions, can dictate the outcome.
In cobalt-catalyzed reductive couplings , the reaction exhibits excellent regioselectivity. organic-chemistry.org The formation of the cobaltaazacyclopentene intermediate from the nitrile and the acrylamide is the regiochemistry-determining step. The inherent bonding preferences within this metallacycle direct the subsequent bond formations, leading to a single major product. organic-chemistry.orgbohrium.com
In [3+2] cycloaddition reactions , regioselectivity is governed by the electronic and steric properties of both the 1,3-dipole (e.g., azomethine ylide) and the dipolarophile. rsc.orgnih.gov The interaction between the frontier molecular orbitals (HOMO and LUMO) of the reactants determines which termini of the dipole and dipolarophile will bond. Acid additives have been shown to alter the regioselectivity of 1,3-dipolar cycloadditions, likely by modifying the electronic nature of the intermediates. nih.gov For example, the addition of benzoic acid was found to promote the cycloaddition of a specific ylide with an olefinic oxindole (B195798) to yield a single major diastereomer. nih.gov
Furthermore, steric hindrance on the reactants can disfavor certain approaches, thereby directing the cycloaddition to a specific regioisomeric product. nih.gov A systematic study of the factors influencing regioselectivity is essential for the predictable and controlled synthesis of specifically substituted pyrrolidinone frameworks. rsc.orgnih.govwhiterose.ac.uk
An in-depth analysis of the stereochemical challenges and advancements in the synthesis of 2-Phenylpyrrolidin-3-one hydrochloride reveals a landscape of sophisticated chemical strategies. The precise control over the three-dimensional arrangement of atoms is paramount in the development of chiral molecules, and the synthesis of this specific pyrrolidinone is no exception. This article delves into the various methodologies employed to achieve stereoselective synthesis of pyrrolidinone-based structures, with a focus on the creation and control of stereocenters within the pyrrolidine ring.
Derivatization and Synthetic Transformations of 2 Phenylpyrrolidin 3 One Hydrochloride
Functionalization of the Pyrrolidinone Ring System
The pyrrolidinone ring of 2-phenylpyrrolidin-3-one (B13309131) is amenable to various functionalization reactions, allowing for the introduction of diverse chemical moieties to modulate its physicochemical and biological properties. These modifications can occur at the nitrogen atom, the carbonyl group, or the carbon backbone of the heterocyclic ring.
Key functionalization strategies include:
N-Substitution: The secondary amine within the lactam ring can be readily alkylated or acylated. For instance, N-acylation with an aminoacetyl group has been used in the synthesis of complex peptidomimetic structures. google.com Similarly, N-alkylation with substituents like a 2'-(N-pyrrolidinyl)cyclohexyl group has been employed to create potent kappa-selective opiates. nih.gov
α-Carbon Functionalization: The C-H bonds adjacent to the carbonyl group and the nitrogen atom can be targeted for functionalization. Photo-enzymatic cascade processes have been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds, leading to chiral α-functionalized phenylpyrrolidine compounds. rsc.org
Reactions at the 3-Position: The ketone at the C-3 position can be modified. For example, derivatives of 2-pyrrolidinone (B116388) can be functionalized with amines at this position. nih.gov Furthermore, oxidation of related 3-phenyl-pyrrolidin-2-ones can introduce a hydroxyl group at the 3-position. nih.gov
Cycloaddition Reactions: The pyrrolidinone framework can participate in cycloaddition reactions to construct more elaborate molecular architectures. For example, derivatives like (E)-3-arylidene-1-phenyl-succinimides undergo [3+2]-cycloaddition reactions with in situ generated azomethine ylides to produce highly functionalized dispiropyrrolidine derivatives with high regio- and diastereoselectivity. researchgate.netresearchgate.net
Ring Transformation: In certain conditions, the pyrrolidinone ring itself can undergo cleavage and rearrangement. S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium salts, under weakly basic conditions, experience a ring transformation where the γ-lactam ring is cleaved, followed by recyclization to form a new thiazolidine (B150603) ring.
| Reaction Type | Position of Functionalization | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Acylation | N-1 | Aminoacetyl group | Peptidomimetic structures | google.com |
| N-Alkylation | N-1 | 2'-(N-pyrrolidinyl)cyclohexyl group | Kappa-selective opiates | nih.gov |
| C-H Functionalization | α-carbons (e.g., C-2, C-5) | Photo-enzymatic cascade | Chiral α-functionalized derivatives | rsc.org |
| Oxidation | C-3 | Air, strong base | 3-Hydroxylated derivatives | nih.gov |
| [3+2] Cycloaddition | C-3, C-4 (of arylidene derivative) | Azomethine ylides | Dispiropyrrolidine derivatives | researchgate.netresearchgate.net |
| Ring Transformation | Entire Ring | Weakly basic media | Thiazolidine derivatives |
Modifications of the Phenyl Substituent
The phenyl ring attached at the C-2 position of the pyrrolidinone core offers another site for derivatization, which is crucial for tuning the molecule's interaction with biological targets.
Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, although the reaction conditions must be chosen carefully to avoid side reactions on the lactam ring. The synthesis of analogues such as 3,4-dichlorophenyl derivatives has been accomplished to explore structure-activity relationships in kappa-opiate receptor ligands. nih.gov This highlights the strategy of introducing electron-withdrawing or electron-donating groups to modulate electronic properties and binding affinities.
Neighboring Group Participation: The phenyl group can act as an internal nucleophile in a phenomenon known as neighboring group participation. libretexts.org During substitution reactions at the adjacent C-2 position of the pyrrolidinone ring, the π-system of the phenyl ring can attack the electrophilic center, displacing the leaving group to form a transient, resonance-stabilized phenonium ion intermediate. This intermediate can then be attacked by an external nucleophile, often leading to retention of stereochemistry or rearrangement products that would not be expected from a standard Sₙ2 or Sₙ1 mechanism. libretexts.org
| Modification Type | Example | Purpose/Outcome | Reference |
|---|---|---|---|
| Halogenation | Synthesis of 3,4-dichlorophenyl analogues | Modulate lipophilicity and receptor binding affinity for kappa-opiates | nih.gov |
| Alkoxy/Allyloxy Substitution | Introduction of propoxy or allyloxy groups | Development of Protoporphyrinogen Oxidase (PPO) inhibitors | nih.gov |
| Neighboring Group Participation | Formation of a phenonium ion intermediate | Can influence stereochemistry and lead to retention or rearrangement | libretexts.org |
Role as a Synthetic Intermediate for Complex Molecular Architectures
2-Phenylpyrrolidin-3-one and its derivatives are valuable building blocks for the construction of more complex, often biologically active, molecules. The pyrrolidinone core provides a rigid scaffold that can be elaborated upon through multi-step synthetic sequences.
Synthesis of Fused Heterocycles: The scaffold is a key intermediate in the synthesis of complex heterocyclic systems. For example, it has been used in a three-step sequence involving cyclization, Masamune-Claisen condensation, and subsequent cyclization with amidines to produce 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones. researchgate.net
Development of Kinase Inhibitors: In the field of drug discovery, pyrrolidone derivatives are used in condensation reactions to create potent enzyme inhibitors. For instance, N-substituted 2-pyrrolidone aldehydes, derived from similar scaffolds, are condensed with 5-substituted oxindoles to yield (2-oxoindolin-3-ylidene)methylpyrrole derivatives that act as multi-target tyrosine kinase inhibitors. mdpi.com
Construction of Spirocyclic Compounds: As mentioned previously, derivatives of the pyrrolidinone ring are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions. This strategy is frequently used to access complex and structurally diverse spiro-heterocycles, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.net
Multi-component Reactions: The scaffold can be incorporated into multi-component reactions, which allow for the rapid assembly of molecular complexity from simple starting materials. These reactions often leverage the reactivity of the lactam ring and its substituents to form multiple new bonds in a single operation.
| Target Molecular Architecture | Synthetic Strategy | Intermediate | Reference |
|---|---|---|---|
| Substituted Pyrimidinones | Three-step sequence including two cyclizations | 5-oxo-1-phenylpyrrolidin-3-yl derivative | researchgate.net |
| Tyrosine Kinase Inhibitors | Condensation reaction | N-substituted 2-pyrrolidone aldehyde | mdpi.com |
| Dispiropyrrolidine Derivatives | [3+2] Cycloaddition | (E)-3-arylidene-1-phenyl-succinimide | researchgate.netresearchgate.net |
| Neurologically Active Agents | Multi-step functionalization | 3-phenyl-pyrrolidinone core | ontosight.ai |
Post-Synthetic Structural Modifications
Once the 2-phenylpyrrolidin-3-one core has been incorporated into a larger molecule, further structural modifications can be carried out on the newly formed architecture. These post-synthetic transformations are critical for fine-tuning the properties of the final compound or for creating libraries of analogues for biological screening.
Deprotection and Further Functionalization: In the synthesis of pyrimidinone derivatives from a pyrrolidinone intermediate, a benzyloxypropyl group attached to the pyrrolidinone nitrogen can be deprotected via hydrogenolytic o-deprotection to reveal a hydroxyl group. researchgate.net This newly exposed functional group can then undergo further reactions, such as mesylation followed by nucleophilic substitution with another amine, like pyrrolidine (B122466), to generate diverse analogues. researchgate.net
Intramolecular Cyclization: Synthesized pyrrolidones can be subjected to conditions that promote intramolecular cyclization to yield polycyclic systems. For instance, treatment of certain 1,5-substituted pyrrolidin-2-ones with polyphosphoric acid (PPA) at elevated temperatures can induce a Pictet-Spengler-type reaction, leading to the formation of complex polycyclic azaheterocycles such as benz[g]indolizidines. nih.gov
| Initial Complex Molecule | Post-Synthetic Reaction | Reagents/Conditions | Final Product | Reference |
|---|---|---|---|---|
| 6-(1-(3-(Benzyloxy)propyl)-5-oxopyrrolidin-3-yl)-2-phenylpyrimidin-4(3H)-one | Hydrogenolytic O-deprotection | H₂, Pd/C | 6-(1-(3-Hydroxypropyl)-5-oxopyrrolidin-3-yl)-2-phenylpyrimidin-4(3H)-one | researchgate.net |
| 6-(1-(3-Hydroxypropyl)-5-oxopyrrolidin-3-yl)-2-phenylpyrimidin-4(3H)-one | Mesylation and Nucleophilic Substitution | 1. MsCl, Et₃N; 2. Pyrrolidine | Diaminated pyrimidinone derivative | researchgate.net |
| 1,5-Disubstituted pyrrolidin-2-one | Intramolecular Cyclization | Polyphosphoric acid (PPA), 100 °C | Benz[g]indolizidine derivative | nih.gov |
Advanced Analytical Characterization of 2 Phenylpyrrolidin 3 One Hydrochloride
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 2-Phenylpyrrolidin-3-one (B13309131) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the compound's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-Phenylpyrrolidin-3-one hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a compound like this compound, the spectrum would exhibit distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidinone ring. Due to the hydrochloride salt form, the amine proton is expected to be deshielded and may appear as a broad singlet. The protons on the pyrrolidinone ring would likely appear as multiplets due to spin-spin coupling.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Key resonances would include those for the carbonyl carbon (C=O) of the lactam, the carbons of the phenyl ring, and the aliphatic carbons of the pyrrolidinone ring. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity within the molecule. COSY spectra reveal proton-proton couplings, helping to assign the signals of the pyrrolidinone ring protons. HSQC spectra correlate proton and carbon signals, allowing for the unambiguous assignment of which protons are attached to which carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Phenylpyrrolidin-3-one Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.2 - 7.6 | 125 - 140 |
| Pyrrolidinone-CH₂ | 2.0 - 3.5 | 30 - 50 |
| Pyrrolidinone-CH | 3.5 - 4.5 | 50 - 65 |
| C=O | - | 170 - 180 |
| NH | Broad, variable | - |
Note: These are estimated ranges based on analogous structures and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the five-membered lactam ring. rdd.edu.iq The presence of the hydrochloride salt would result in a broad absorption band in the 2400-3200 cm⁻¹ region, corresponding to the N-H stretching of the ammonium (B1175870) salt. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. Additionally, C=C stretching vibrations from the phenyl group are expected in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium Salt) | 2400 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Lactam) | 1680 - 1720 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 2-Phenylpyrrolidin-3-one. This technique can confirm the molecular formula of the compound with a high degree of confidence. For the free base, 2-Phenylpyrrolidin-3-one (C₁₀H₁₁NO), the expected exact mass would be calculated and compared to the experimental value. The hydrochloride salt would show a protonated molecular ion [M+H]⁺ in the positive ion mode.
Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen, oxygen, and chlorine) in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₂ClNO), providing further confirmation of its elemental composition and purity.
Table 3: Elemental Composition Data for this compound (C₁₀H₁₂ClNO)
| Element | Theoretical Mass | Theoretical Percentage |
| Carbon | 120.11 | 60.76% |
| Hydrogen | 12.096 | 6.12% |
| Chlorine | 35.453 | 17.94% |
| Nitrogen | 14.007 | 7.09% |
| Oxygen | 15.999 | 8.09% |
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water (with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine) and an organic solvent such as acetonitrile (B52724) or methanol. The compound is detected using a UV detector, typically at a wavelength where the phenyl group exhibits strong absorbance (around 254 nm). The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Typical HPLC Parameters for Purity Analysis of Phenylpyrrolidinone Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 - 40 °C |
Chiral Chromatography for Enantiomeric Purity Determination
Since 2-Phenylpyrrolidin-3-one possesses a chiral center at the carbon atom bearing the phenyl group, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Commonly used CSPs for the separation of chiral pharmaceuticals include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. researchgate.net The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The development of a successful chiral separation method often requires screening various CSPs and mobile phase compositions to achieve optimal resolution between the enantiomeric peaks. The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers in the chromatogram.
Table 5: General Approach for Chiral HPLC Method Development
| Step | Description |
| Column Screening | Test various chiral stationary phases (e.g., polysaccharide-based, Pirkle-type). |
| Mobile Phase Optimization | Vary the ratio of nonpolar (e.g., hexane) and polar (e.g., isopropanol) solvents. |
| Additive Effects | Small amounts of additives (e.g., trifluoroacetic acid for basic analytes) can improve peak shape and resolution. |
| Temperature and Flow Rate | Optimize for the best balance of resolution and analysis time. |
X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govrigaku.com This powerful analytical technique is crucial in pharmaceutical sciences for elucidating the exact spatial arrangement of atoms within a crystal lattice, which in turn dictates the molecule's physical and biological properties. nih.govnih.gov Although a specific crystallographic study for this compound is not publicly available, the principles and the nature of the data obtained can be understood from studies on analogous compounds. nih.govresearchgate.netnih.gov
The primary aim of an X-ray crystallographic analysis of a chiral compound like this compound would be to establish its absolute stereochemistry. nih.govsoton.ac.uk The technique of single-crystal X-ray diffraction (XRD) in conjunction with the analysis of anomalous scattering, often quantified by the Flack parameter, is the preferred method for this purpose. nih.govsoton.ac.uk A Flack parameter value close to zero for an enantiomerically pure compound confirms the assigned absolute configuration. nih.gov This is particularly important for pharmacologically active molecules, as different enantiomers can exhibit distinct biological activities. rigaku.com
Furthermore, X-ray crystallography provides a detailed conformational analysis of the molecule in the solid state. For this compound, this would involve determining the puckering of the pyrrolidinone ring and the rotational orientation (torsion angles) of the phenyl substituent relative to the heterocyclic ring. These conformational details are vital for understanding intermolecular interactions within the crystal, such as hydrogen bonding involving the hydrochloride moiety and the carbonyl group, as well as potential π-π stacking interactions between phenyl rings of adjacent molecules. nih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rigaku.com The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision. thieme-connect.de
Illustrative Crystallographic Data
While specific experimental data for this compound is not available, the following table represents the type of information that would be generated from a single-crystal X-ray diffraction study. The values are hypothetical and based on typical data for similar small organic hydrochloride molecules. researchgate.netmdpi.com
| Parameter | Illustrative Value |
| Crystal Data | |
| Chemical Formula | C₁₀H₁₂ClNO |
| Formula Weight | 197.66 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 8.5 Å |
| b | 6.2 Å |
| c | 9.8 Å |
| α | 90° |
| β | 105° |
| γ | 90° |
| Volume | 500 ų |
| Z | 2 |
| Data Collection | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Refinement | |
| R-factor | 0.045 |
| Flack Parameter | 0.0(1) |
Detailed Research Findings
A comprehensive X-ray crystallographic analysis would yield detailed insights into the molecular geometry. For this compound, key findings would include:
Absolute Configuration: The determination of the absolute configuration at the chiral C2 carbon atom, confirming it as either (R) or (S). This is the most critical piece of stereochemical information provided by the analysis. researchgate.net
Conformation of the Pyrrolidinone Ring: The five-membered pyrrolidinone ring is not planar and would adopt a specific envelope or twist conformation. The analysis would precisely define which atoms deviate from the mean plane and by how much.
Orientation of the Phenyl Group: The torsion angle between the phenyl ring and the pyrrolidinone ring would be determined, indicating whether the phenyl group is positioned pseudo-equatorially or pseudo-axially.
Intermolecular Interactions: The crystal packing would be stabilized by a network of intermolecular forces. A key interaction would be the hydrogen bond between the protonated amine of the pyrrolidinone ring (N-H⁺) and the chloride anion (Cl⁻). Additional C-H···O and C-H···π interactions would also be characterized, providing a complete picture of the solid-state architecture. mdpi.com
Computational and Theoretical Studies on 2 Phenylpyrrolidin 3 One Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. acs.org These calculations provide insights into the optimized geometry, electronic structure, and reactivity of 2-Phenylpyrrolidin-3-one (B13309131) hydrochloride.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov For 2-Phenylpyrrolidin-3-one hydrochloride, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. Functionals such as B3LYP combined with basis sets like 6-31G* or 6-311++G** are commonly used for this purpose, providing a balance between accuracy and computational cost. beilstein-journals.org
The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. For the hydrochloride salt, calculations would account for the protonation at the nitrogen atom and the subsequent ionic interaction with the chloride ion.
Table 1: Representative Geometric Parameters of this compound from a Hypothetical DFT Calculation This table presents theoretical data for illustrative purposes, as specific experimental or computational values for this exact compound are not readily available in the cited literature.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Length | N-H⁺ | ~1.03 Å |
| Bond Angle | C-N-C | ~110.5° |
| Bond Angle | O=C-C | ~125.0° |
| Dihedral Angle | C-N-C-C | Variable (defines ring pucker) |
Beyond geometry, DFT calculations reveal electronic properties such as dipole moment and the distribution of electron density, which are crucial for understanding the molecule's polarity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the phenyl ring and the nitrogen atom, while the LUMO is likely centered around the carbonyl group.
Table 2: Illustrative FMO Properties for Substituted Pyrrolidinones Data is modeled after findings for similar pyrrolidinone structures discussed in the literature to demonstrate the type of information generated.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Hypothetical Pyrrolidinone 1 | -6.85 | -1.25 | 5.60 |
| Hypothetical Pyrrolidinone 2 | -7.02 | -0.98 | 6.04 |
| 2-Phenylpyrrolidin-3-one (Illustrative) | -6.95 | -1.10 | 5.85 |
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. rsc.org By modeling the synthesis of 2-Phenylpyrrolidin-3-one, researchers can identify intermediates, transition states, and the most favorable reaction pathways.
For instance, the synthesis of pyrrolidine (B122466) rings often involves steps like Michael additions, cycloadditions, or lactamization. nih.govtandfonline.commdpi.com DFT calculations can be used to compute the Gibbs free energy (ΔG) of reactants, products, and transition states. The activation energy barrier (ΔG‡) for each step can be determined, revealing the rate-determining step of the reaction. beilstein-journals.org This approach was successfully used to elucidate the mechanism for the synthesis of pyrrolidinedione and trisubstituted pyrrolidine-2,3-dione derivatives. nih.govnih.gov Such studies can clarify whether a reaction is under kinetic or thermodynamic control by comparing the energy barriers of competing pathways. beilstein-journals.org
Table 3: Hypothetical Energy Profile for a Key Step in a Pyrrolidinone Synthesis Reaction This table illustrates the kind of data obtained from modeling a reaction mechanism, based on methodologies described in the literature. nih.govbeilstein-journals.org
| Structure | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| TS1 | Transition State for Pathway A | +22.5 |
| Intermediate 1 | Intermediate on Pathway A | -5.2 |
| TS2 | Transition State for Pathway B | +28.1 |
| Product | Final Pyrrolidinone | -15.8 |
Conformational Analysis and Intermolecular Interactions
The biological activity and physical properties of this compound are heavily influenced by its three-dimensional shape and how it interacts with its environment. The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations (envelope or twist). beilstein-journals.org Furthermore, rotation around the single bond connecting the phenyl group to the pyrrolidinone ring gives rise to different rotational isomers (rotamers). mdpi.com
Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and determine their relative populations. Such analyses have been performed on related systems like difluorinated pyrrolidines to understand how substituents influence conformational equilibrium. beilstein-journals.org
Prediction of Regio- and Stereoselectivity in Pyrrolidinone Reactions
When functionalizing the 2-Phenylpyrrolidin-3-one scaffold, reactions can potentially occur at several different positions, leading to issues of regioselectivity. For example, electrophilic substitution could occur at the ortho, meta, or para positions of the phenyl ring, or reactions could target the α-carbons of the ketone or amine. Computational models can predict the most likely site of reaction by calculating the activation energies for attack at each possible position. beilstein-journals.orgsemanticscholar.org The pathway with the lowest energy barrier corresponds to the major product. This approach has been used to predict regioselectivity in C-H functionalization reactions of various heterocycles. beilstein-journals.orgnih.gov
Stereoselectivity is also a key consideration, as reactions can often produce different stereoisomers. Computational studies, similar to those performed on fluorinated pyrrolidines, can help predict the stereochemical outcome of a reaction. beilstein-journals.org By modeling the transition states leading to different stereoisomers, the preferred diastereomer or enantiomer can be identified based on which transition state is lower in energy.
Green Chemistry Principles in 2 Phenylpyrrolidin 3 One Hydrochloride Synthesis
Atom Economy and Waste Minimization in Synthetic Routes
A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy are inherently more sustainable as they generate minimal waste. rsc.org In contrast, many traditional synthetic routes, particularly in pharmaceutical manufacturing, have poor atom economy, leading to significant waste generation. primescholars.comscienceopen.com
Table 1: Comparison of Reaction Types and Atom Economy
| Reaction Type | General Description | Atom Economy | Example Application (Conceptual) |
|---|---|---|---|
| Addition | Reactants combine to form a single product. | Excellent (often 100%) | Michael addition to form a γ-aminocarbonyl precursor to the pyrrolidinone ring. |
| Substitution | A functional group is replaced by another. | Moderate to Poor | Halogenation followed by amination; generates halide salt waste. |
| Elimination | A small molecule is removed from a larger one. | Poor | Dehydration to form a double bond; generates water as a byproduct. |
| Rearrangement | A molecule's carbon skeleton is rearranged. | Excellent (100%) | Beckmann rearrangement of a cyclopentanone (B42830) oxime derivative. |
| Cycloaddition | Two or more molecules combine to form a cyclic adduct. | Excellent (often 100%) | 1,3-dipolar cycloaddition to construct the pyrrolidine (B122466) ring. nih.gov |
Use of Sustainable Solvents and Reaction Media
Solvents constitute a major portion of the waste generated in the pharmaceutical industry, making their selection a critical factor in the sustainability of a synthesis. scienceopen.comskpharmteco.com Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. jddhs.com
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. scienceopen.com Synthesizing intermediates for 2-Phenylpyrrolidin-3-one (B13309131) hydrochloride in aqueous media can significantly improve the environmental profile of the process. For example, the synthesis of related 2,3-dihydroquinolin-4(1H)-one derivatives has been successfully demonstrated in an aqueous ethanol (B145695) mixture, which is presented as a greener alternative to hazardous organic solvents. researchgate.net The use of water or aqueous systems can simplify workup procedures and reduce the generation of volatile organic compounds (VOCs). researchgate.netresearchgate.net
Ionic liquids (ILs) are salts with melting points below 100 °C that are considered potential green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. text2fa.irnih.govgoogle.com These properties can reduce air pollution and allow for reactions to be carried out at higher temperatures. nih.govpharmtech.com In pharmaceutical synthesis, ILs can act as both solvents and catalysts, enhancing reaction rates and selectivity. pharmtech.comnih.gov Their "designer" nature allows for the tuning of their physical and chemical properties by modifying the cation and anion structure to suit a specific reaction, such as the synthesis of the pyrrolidine ring. nih.govnih.gov Furthermore, the biphasic nature of some IL-based reaction systems can facilitate easy separation and recycling of the ionic liquid and catalyst. pharmtech.com
The most sustainable approach regarding solvents is to conduct reactions under solvent-free conditions. jddhs.com This method drastically reduces waste, eliminates the need for solvent removal, and can simplify purification processes. jddhs.com Mechanochemistry, where mechanical energy is used to initiate reactions, is a prime example of a solvent-free technique that aligns with green chemistry principles by improving energy efficiency and reducing waste. nih.gov While specific examples for 2-Phenylpyrrolidin-3-one hydrochloride are not prevalent, the Krapcho decarboxylation step in the synthesis of related 1,5-substituted pyrrolidin-2-ones can be performed under microwave irradiation in a wet DMSO/water mixture, which moves towards reducing the reliance on large volumes of traditional organic solvents. nih.gov
Development of Catalytic and Biocatalytic Processes for Sustainability
Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. jddhs.com Catalysts, used in small amounts, can accelerate reactions, reduce energy requirements, and minimize the formation of byproducts, thereby increasing atom economy and reducing waste. researchgate.netnih.gov
In the synthesis of pyrrolidinone structures, organocatalysts like pyrrolidine have been used to facilitate the formation of related quinolinone derivatives under mild conditions, avoiding the need for hazardous metal catalysts. researchgate.net The development of efficient catalytic systems is crucial for creating sustainable synthetic routes to complex molecules like this compound.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of sustainability. nih.gov Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective (chemo-, regio-, and stereoselective), and can significantly shorten synthetic routes. nih.govnih.gov The high selectivity of enzymes often eliminates the need for protecting groups, further simplifying the synthesis and reducing waste. nih.gov For a chiral molecule like 2-Phenylpyrrolidin-3-one, employing an enzyme such as a transaminase could be a powerful strategy to introduce the amine functionality with high enantiomeric purity in a single, efficient step. nih.gov
Energy Efficiency in Synthesis (e.g., microwave irradiation, photochemistry)
The sixth principle of green chemistry advocates for designing energy-efficient processes. jddhs.com Reducing energy consumption not only lowers production costs but also decreases the environmental footprint associated with energy generation. jddhs.com
Microwave irradiation has emerged as a powerful tool in organic synthesis to enhance reaction rates, often reducing reaction times from hours to minutes. jocpr.comnih.gov This rapid heating can lead to higher yields, cleaner reactions, and significant energy savings compared to conventional heating methods. jocpr.com Microwave-assisted synthesis has been successfully applied to a wide range of heterocyclic compounds, including pyrrolidine derivatives, demonstrating its potential for the efficient production of this compound intermediates. nih.govnih.govasianpubs.org For instance, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) was achieved in just 5 minutes using microwave heating, a significant improvement over conventional methods. nih.govresearchgate.net
Photochemistry utilizes light as a clean reagent to drive chemical reactions. technologynetworks.com These reactions can often be conducted at ambient temperature, bypassing the need for thermal energy and potentially accessing unique reaction pathways not available through thermal methods. technologynetworks.com The use of light-activated catalysts can lead to cleaner, more efficient reactions with fewer byproducts, representing a promising avenue for the sustainable synthesis of pharmaceutical compounds. technologynetworks.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,3-dihydroquinolin-4(1H)-one |
| This compound |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Ethanol |
| Pyrrolidine |
| Water |
Design for Safer Synthesis and Reduced Hazard in this compound Production
The primary goal in designing a safer synthesis is to minimize the toxicity and hazards of all substances involved in the chemical process. This includes not only the final product but also the precursors, intermediates, and waste streams. For a molecule like 2-Phenylpyrrolidin-3-one, this would involve a careful selection of synthetic pathways that avoid notoriously hazardous reagents.
One area of focus would be the replacement of hazardous solvents with greener alternatives. Traditional organic solvents often pose risks due to their flammability, volatility, and toxicity. A greener approach would prioritize the use of water, supercritical fluids, or bio-based solvents. For instance, some multicomponent reactions for synthesizing polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been successfully carried out in ethanol, which is a more environmentally friendly solvent compared to many traditional options. beilstein-journals.org
Another key principle is the use of catalysis over stoichiometric reagents to minimize waste. Catalytic processes are inherently more atom-efficient and can often be conducted under milder, less energy-intensive conditions. The development of novel catalysts for pyrrolidinone synthesis that are metal-free is an active area of research that aligns with green chemistry goals. acs.org
Furthermore, the concept of "one-pot" or "tandem" reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, can significantly reduce solvent use, energy consumption, and waste generation. rsc.org Mechanochemical synthesis, which involves reactions induced by mechanical force (ball milling) with little to no solvent, represents another promising avenue for the greener production of chemical compounds. rsc.org
In the context of hazard reduction for pyrrolidinone synthesis, it is also crucial to consider the intrinsic hazards of the starting materials and intermediates. For example, related compounds such as 2-phenylpyrrolidine (B85683) are known to be harmful if swallowed, cause serious eye irritation, and are harmful to aquatic life. nih.gov A proactive design for safer synthesis would therefore seek to use less hazardous precursors or to generate and consume potentially hazardous intermediates in situ to minimize exposure and risk.
While specific data for this compound is lacking, the following table outlines potential green chemistry strategies that could be investigated to design a safer synthesis, based on general principles and findings for similar compounds.
| Green Chemistry Principle | Potential Application in this compound Synthesis |
| Prevention | Design synthetic routes that minimize the generation of waste products. |
| Atom Economy | Employ reactions that maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Avoid the use of highly toxic, flammable, or environmentally persistent reagents and starting materials. |
| Designing Safer Chemicals | While the target molecule is fixed, this principle can be applied to ensure the final product has minimal residual impurities. |
| Safer Solvents and Auxiliaries | Replace traditional volatile organic solvents with water, bio-solvents, or solvent-free conditions (mechanochemistry). |
| Design for Energy Efficiency | Utilize catalytic reactions that proceed at ambient temperature and pressure, or employ methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |
| Use of Renewable Feedstocks | Explore synthetic pathways that can start from bio-based raw materials. |
| Reduce Derivatives | Minimize the use of protecting groups to reduce the number of reaction steps and waste. |
| Catalysis | Prefer catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. |
| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of the product. |
| Real-time Analysis for Pollution Prevention | Implement in-process monitoring to control and minimize the formation of hazardous byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the potential for chemical accidents, such as explosions or fires. |
Future research into the synthesis of this compound would benefit from a focused effort to apply these green chemistry principles, moving towards more sustainable and safer chemical manufacturing processes.
Q & A
Q. What are the key considerations for synthesizing 2-Phenylpyrrolidin-3-one hydrochloride in a laboratory setting?
Synthesis typically involves acid-catalyzed cyclization or nucleophilic substitution. For example, adding 1.0 M HCl to a precursor compound at room temperature, followed by heating to 50°C to achieve a clear solution, ensures proper protonation and salt formation . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Reaction conditions (e.g., temperature, solvent choice) must be optimized to avoid byproducts, as seen in analogous pyrrolidine hydrochloride syntheses .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:
- Growing high-quality crystals using vapor diffusion or slow evaporation.
- Collecting intensity data with a diffractometer.
- Refining atomic coordinates and thermal parameters with SHELXL, which handles hydrogen atom placement and disorder modeling .
Q. What safety protocols are essential when handling hydrochloride salts like this compound?
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, safety goggles).
- Avoid inhalation or skin contact; rinse immediately with water for 15+ minutes upon exposure .
- Store in airtight containers away from moisture and oxidizers, as hydrochloride salts are hygroscopic and reactive .
Advanced Research Questions
Q. How can reaction yield be optimized for this compound synthesis?
Methodological strategies include:
- Factorial design experiments to test variables (e.g., HCl concentration, reaction time). For instance, a 5-step chain reaction with acidification by HCl·EA improved yield in analogous syntheses .
- Monitoring reaction progress via TLC or HPLC to identify intermediates.
- Adjusting stoichiometry (e.g., excess HCl) to drive salt formation, as demonstrated in pyrrolidine hydrochloride preparations .
Q. What computational approaches complement experimental studies of this compound derivatives?
- Density Functional Theory (DFT) predicts electronic properties and reactivity. PubChem data (e.g., InChI keys, molecular weights) for structurally similar compounds can guide simulations .
- Molecular docking studies assess binding affinity to biological targets (e.g., enzymes), leveraging pyrrolidine’s conformational flexibility .
- QSAR models correlate substituent effects (e.g., phenyl ring position) with bioactivity .
Q. How can contradictory data in biological activity studies of 2-Phenylpyrrolidin-3-one analogs be resolved?
- Dose-response assays clarify potency discrepancies. For example, IC50 values may vary due to differences in cell line viability protocols.
- Metabolite profiling identifies degradation products that interfere with activity measurements.
- Crystallographic data (via SHELX) validates stereochemical purity, as racemic mixtures can produce conflicting results .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
